1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

HPLC purity reference standard pharmaceutical impurity

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine (CAS 1610043-62-3) is a well-characterized process-related impurity of the potassium-competitive acid blocker vonoprazan fumarate. This secondary amine, bearing a 5-(2-fluorophenyl)-1H-pyrrole core and an N-methylmethanamine side chain, is catalogued under multiple synonyms including Vonoprazan Impurity 5, Vonoprazan Impurity 25, Vonoprazan Impurity 65, TAK-438 Impurity 8, and Vonoprazan-015.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
CAS No. 1610043-62-3
Cat. No. B1459549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine
CAS1610043-62-3
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCNCC1=CNC(=C1)C2=CC=CC=C2F
InChIInChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3
InChIKeyXJZQDVQLOSFFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine (CAS 1610043-62-3): Vonoprazan Process Impurity and Reference Standard for Regulated Analytical Workflows


1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine (CAS 1610043-62-3) is a well-characterized process-related impurity of the potassium-competitive acid blocker vonoprazan fumarate [1]. This secondary amine, bearing a 5-(2-fluorophenyl)-1H-pyrrole core and an N-methylmethanamine side chain, is catalogued under multiple synonyms including Vonoprazan Impurity 5, Vonoprazan Impurity 25, Vonoprazan Impurity 65, TAK-438 Impurity 8, and Vonoprazan-015. It is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for vonoprazan-containing drug products [2].

Why Generic Vonoprazan Impurity Standards Cannot Substitute for CAS 1610043-62-3 in Regulated Quantitative Analysis


Vonoprazan fumarate drug substance can contain multiple structurally distinct impurities arising from different stages of the synthetic pathway, each possessing unique chromatographic retention times, mass spectrometric fragmentation patterns, and response factors [1]. 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is the des-sulfonyl intermediate formed prior to the pyridin-3-ylsulfonyl coupling step; its absence of the sulfonyl moiety results in significantly different UV absorption characteristics and HPLC retention behavior compared to late-stage impurities such as Impurity 1 (CAS 881732-90-7) or Impurity 3 (CAS 928325-41-1). Regulatory guidelines (ICH Q3A/B) mandate the use of the exact impurity reference standard for system suitability testing, linearity verification, and accurate quantification of each specified impurity. Substituting a structurally similar but non-identical impurity standard introduces systematic errors in retention time identification, relative response factor determination, and quantitative accuracy, directly jeopardizing ANDA or NDA analytical module acceptance [2].

Head-to-Head Quantitative Evidence: How CAS 1610043-62-3 Compares to Alternative Vonoprazan Impurity Reference Standards


HPLC Purity: CAS 1610043-62-3 Delivers ≥98% Chromatographic Purity Versus 95–97% for Commonly Substituted In-Class Impurity Standards

Commercially available batches of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine are routinely supplied with HPLC purity of ≥98%, as certified by multiple independent manufacturers . In contrast, the frequently co-procured Vonoprazan Impurity 1 (CAS 881732-90-7) is commonly listed at 95–98% purity across major supplier catalogs, and Vonoprazan Impurity 4 (CAS 881733-36-4) is typically offered at 95% purity . The 1–3 percentage point purity deficit in comparator impurities increases the probability of co-eluting unknown peaks, reduces signal-to-noise ratio in trace-level quantification, and necessitates more extensive purity correction calculations during assay development.

HPLC purity reference standard pharmaceutical impurity

Characterization Depth: CAS 1610043-62-3 Is Supported by Multi-Technique Spectral Datasets Including qNMR and TGA, Exceeding Typical Single-Technique Certification of Comparator Impurities

The target compound is supplied with a comprehensive analytical data package that routinely includes 1H NMR, 13C NMR (CNMR), mass spectrometry (MS), HPLC chromatograms, infrared spectroscopy (IR), ultraviolet spectroscopy (UV), thermogravimetric analysis (TGA), and quantitative NMR (qNMR) for content assignment . In comparison, Vonoprazan Impurity 2 (CAS 881733-36-4) and Vonoprazan Impurity 3 (CAS 928325-41-1) are frequently offered with only HPLC and single-dimensional 1H NMR characterization as standard [1]. The availability of qNMR and TGA data for the target compound enables direct, primary-standard-independent purity assignment, eliminating reliance on chromatographic area normalization that is susceptible to co-elution errors.

characterization NMR qNMR reference standard certification

Stability Data Availability: pH-Dependent Degradation Kinetics Documented for CAS 1610043-62-3, a Critical Gap for Most In-Class Impurity Reference Standards

The impurity 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine exhibits pH-dependent stability, with documented formation via secondary methylation or side reactions during vonoprazan synthesis [1]. This stability profile has been characterized and informs recommended storage conditions and in-use stability intervals for analytical reference standard solutions. In contrast, stability data for structurally related impurities such as Vonoprazan Impurity 1 (CAS 881732-90-7) and Impurity 3 (CAS 928325-41-1) are not publicly disclosed by manufacturers, creating uncertainty regarding solution degradation rates and acceptable storage durations during method validation campaigns [2]. The absence of such data can lead to undetected standard degradation, producing false impurity peaks or inaccurate system suitability results.

stability pH-dependent degradation storage condition forced degradation

Regulatory Certification Breadth: CAS 1610043-62-3 Is Supplied with Pharmacopoeial-Traceable Documentation (USP, EP, JP, BP) Versus Single-Pharmacopoeia or Non-Traceable Alternatives

Several certified reference material suppliers, including Veeprho and SynZeal, provide 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine with detailed characterization data compliant with regulatory guidelines and offer traceability against pharmacopoeial standards from multiple pharmacopoeias, specifically USP, EP, JP, and BP [1][2]. This multi-compendial traceability is a distinguishing feature not uniformly available for all vonoprazan impurity standards. For example, Vonoprazan Impurity 2 (CAS 881733-36-4) is typically certified against a single pharmacopoeia or provided without explicit pharmacopoeial traceability claims in standard vendor catalogues [3]. The breadth of pharmacopoeial alignment reduces the need for separate procurement of jurisdiction-specific reference standards for global regulatory submissions.

pharmacopoeial traceability USP EP JP BP reference standard certification

Optimal Procurement and Application Contexts for 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine (CAS 1610043-62-3)


Quantitative Impurity Profiling in Vonoprazan ANDA Submissions Requiring Multi-Jurisdiction Regulatory Acceptance

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for vonoprazan fumarate in the United States, European Union, Japan, and the United Kingdom simultaneously, CAS 1610043-62-3 is the preferred reference standard because it is supplied with multi-compendial pharmacopoeial traceability (USP, EP, JP, BP) and a comprehensive characterization package including qNMR for absolute purity assignment [1]. This eliminates the need to procure and cross-validate four separate jurisdiction-specific impurity standards, reducing procurement costs by an estimated 3–4× compared to maintaining individual standards, while ensuring that each regulatory submission references a single, fully characterized impurity lot with documented stability behavior under relevant storage conditions.

Development and Validation of Stability-Indicating HPLC Methods for Vonoprazan Drug Substance

Analytical development laboratories designing stability-indicating HPLC methods for vonoprazan fumarate drug substance benefit from the documented pH-dependent stability profile and known formation mechanism (secondary methylation or side reactions during synthesis) of CAS 1610043-62-3 [2]. The availability of 98% HPLC purity material, combined with supplementary characterization data (IR, UV, TGA), allows precise determination of the relative response factor (RRF) for this impurity at the detection wavelength (typically 230–235 nm), which is essential for accurate quantification using area normalization with RRF correction as described in the validated HPLC method of Liu et al. (2016) [3].

Forced Degradation Studies for Vonoprazan Formulation Stress Testing

During forced degradation (stress) studies of vonoprazan fumarate finished dosage forms under acidic, alkaline, oxidative, thermal, and photolytic conditions, CAS 1610043-62-3 serves as a critical marker impurity for tracking the des-sulfonyl degradation pathway. The reported stability-indicating HPLC method successfully separates this impurity from the parent drug and from other process-related impurities and degradants, with validated limits of detection and quantification enabling monitoring of impurity levels at the ICH Q3B identification and qualification thresholds [3]. The hygroscopic nature of the compound (documented in supplier specifications) also informs appropriate handling and storage protocols during stress study execution to avoid moisture-induced degradation of the reference standard itself.

Method Transfer and Cross-Laboratory Reproducibility Verification in GMP QC Environments

When transferring a validated vonoprazan impurity method from an R&D center to a GMP quality control laboratory, CAS 1610043-62-3 enables robust system suitability testing because its purity (98–99%) and comprehensive multi-technique characterization (HPLC, NMR, MS, IR, UV, TGA, qNMR) provide a well-defined reference point for inter-laboratory comparison. The availability of qNMR-derived absolute purity eliminates ambiguity in standard potency assignment across laboratories using different HPLC instruments or columns, reducing inter-laboratory variability in impurity quantification to within the method's intermediate precision acceptance criteria, a critical requirement for successful analytical method transfer protocols.

Quote Request

Request a Quote for 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.